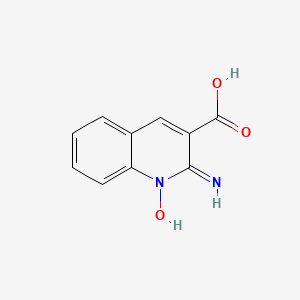![molecular formula C12H19BrO B14147541 [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol CAS No. 1758-26-5](/img/structure/B14147541.png)
[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol: is an organic compound with a complex tricyclic structure. It is a derivative of tricyclo[3.3.1.1~3,7~]decane, commonly known as adamantane. This compound is characterized by the presence of a bromomethyl group and a hydroxyl group attached to the tricyclic framework. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol typically involves the bromination of tricyclo[3.3.1.1~3,7~]decane derivatives. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, forming hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted tricyclo[3.3.1.1~3,7~]decane derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of hydrocarbons.
Applications De Recherche Scientifique
Chemistry: The unique structure of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol makes it a valuable intermediate in organic synthesis. It is used in the preparation of complex molecules and as a building block for the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a molecular probe. Its tricyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. They are investigated for their antiviral, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol involves its interaction with molecular targets through its bromomethyl and hydroxyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Bromoadamantane: Similar in structure but lacks the hydroxyl group, making it less versatile in chemical reactions.
1-Bromo-3,5-dimethyladamantane: Contains additional methyl groups, which can influence its reactivity and biological activity.
Adamantane: The parent compound, which lacks both the bromomethyl and hydroxyl groups, making it less reactive.
Uniqueness:
- The presence of both bromomethyl and hydroxyl groups in [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol provides unique reactivity and versatility in chemical synthesis.
- Its tricyclic structure offers stability and rigidity, making it a valuable scaffold for the development of new molecules with potential applications in various fields .
Propriétés
Numéro CAS |
1758-26-5 |
|---|---|
Formule moléculaire |
C12H19BrO |
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
[3-(bromomethyl)-1-adamantyl]methanol |
InChI |
InChI=1S/C12H19BrO/c13-7-11-2-9-1-10(3-11)5-12(4-9,6-11)8-14/h9-10,14H,1-8H2 |
Clé InChI |
GHYBKLVOEGRUQO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)CBr)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


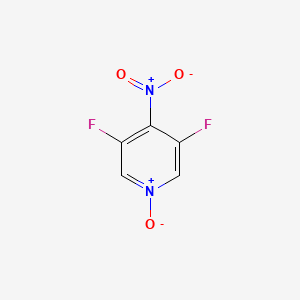
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

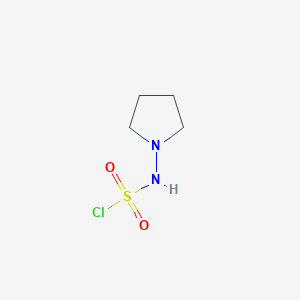

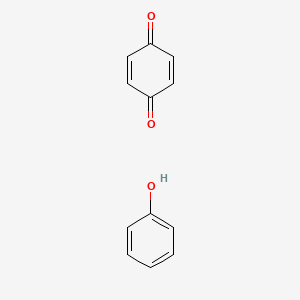
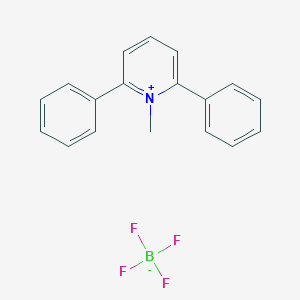

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
